methyl (3S)-3-amino-3-(4-methylphenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propanoic acid and features an amino group and a methylphenyl group. This compound is used primarily in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (3S)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new compounds.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)propanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.
3-Amino-3-(4-methylphenyl)propanoic acid: The carboxylic acid form, which is more polar and may have different solubility properties.
4-Methylpropiophenone: An aromatic ketone with different reactivity and applications.
Uniqueness
Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of both an amino group and an ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
PNLNOOURNGVKGL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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